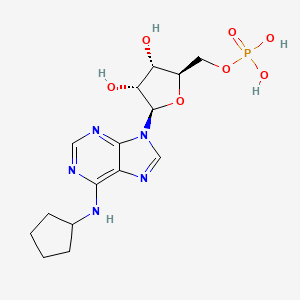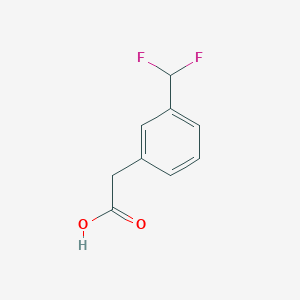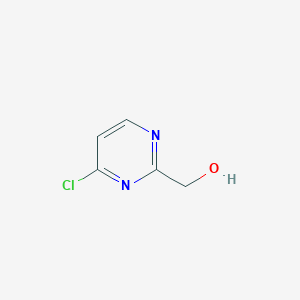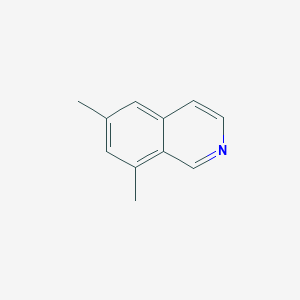![molecular formula C15H21Cl2N B1455595 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine CAS No. 1354281-91-6](/img/structure/B1455595.png)
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine
Descripción general
Descripción
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound . It is used for research and development purposes . The molecular formula of this compound is C15H21Cl2N and it has a molecular weight of 286.24 .
Molecular Structure Analysis
The molecular structure of 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine consists of a cyclobutyl ring attached to a 3,4-dichlorophenyl group and a 3-methyl-1-butylamine group . The SMILES representation of the molecule isCC(C)CC(N)C1(CCC1)c2ccc(Cl)c(Cl)c2 . Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine include its molecular formula (C15H21Cl2N), molecular weight (286.24), and its SMILES representation . It should be stored at -20°C and shipped at room temperature .Aplicaciones Científicas De Investigación
Analytical Method Development
A method for determining 3,4-dichlorophenyl-propenoyl-sec.-butylamine (7903) in rat plasma was established, utilizing high-performance liquid chromatography (HPLC) with an Agilent ZorBax Extend-C18 column. This method demonstrates high sensitivity and accuracy, suitable for preclinical animal experiments involving new preparations of this compound (Bu Xiu, 2004).
Synthesis and Derivatives
Sibutramine and its metabolites, which are related to 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine, were synthesized through various routes involving tandem Grignard-reduction reactions and cyclobutane-based transformations. This research provides insights into the synthesis of novel compounds with potential therapeutic applications (J. Jeffery et al., 1996).
Environmental Applications
Methods were developed for the determination of antifouling booster biocides and their degradation products in marine environments, including compounds structurally similar to 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine. This research is crucial for monitoring environmental pollutants and understanding their ecological impact (G. Gatidou et al., 2004; G. Gatidou et al., 2005).
Metabolic Interactions and Pharmacokinetics
Receptor Binding and Medicinal Chemistry
A novel class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, including derivatives of 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine, was synthesized and evaluated for binding affinity at sigma receptors. This research contributes to the development of new therapeutic agents targeting sigma receptors (B. de Costa et al., 1992).
Safety And Hazards
The safety data sheet for a similar compound, 1-(1-(3,4-dichlorophenyl)cyclobutyl)ethanone, suggests that it can cause illness by inhalation, skin absorption, and/or ingestion . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, immediate steps should be taken to limit its spread to the environment .
Propiedades
IUPAC Name |
1-[1-(3,4-dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N/c1-10(2)8-14(18)15(6-3-7-15)11-4-5-12(16)13(17)9-11/h4-5,9-10,14H,3,6-8,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAZMMQMOXAQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1455513.png)
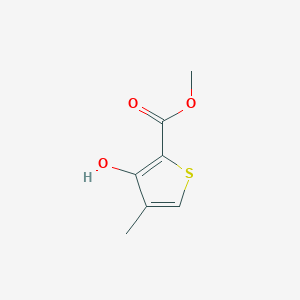
![8-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455518.png)
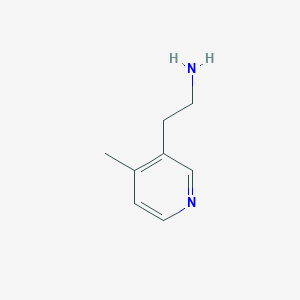
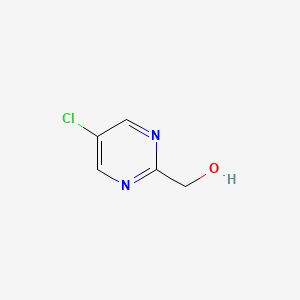
![4-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1455523.png)
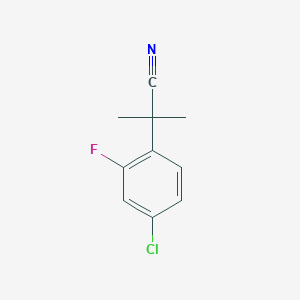
![2-chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1455526.png)
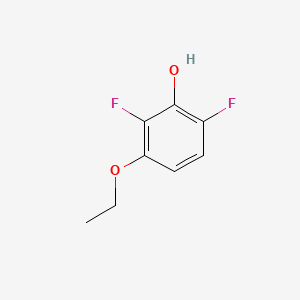
![1,4-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B1455529.png)
